N-Acetyl Amonafide-d6

Description

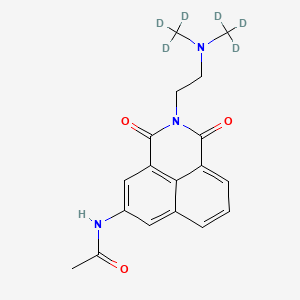

N-Acetyl Amonafide-d6 (CAS: 1217018-31-9) is a deuterium-labeled analog of the parent compound Amonafide, featuring six deuterium atoms (D6) incorporated into its molecular structure (C₁₈H₁₃D₆N₃O₃) . With a molecular weight of 331.40 g/mol, it serves as a critical internal standard in analytical and pharmacokinetic research, particularly for enhancing the accuracy of liquid chromatography-mass spectrometry (LC-MS) assays . Its deuterium substitution minimizes isotopic interference, allowing precise quantification of Amonafide in complex biological matrices such as plasma, urine, and tissues .

The compound is typically supplied in 10 mM solution formats, requiring storage at 2–8°C to maintain stability. Its primary applications include therapeutic drug monitoring, metabolic studies, and pharmacokinetic profiling, where it ensures reproducibility and minimizes matrix effects in quantitative analyses .

Properties

IUPAC Name |

N-[2-[2-[bis(trideuteriomethyl)amino]ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-11(22)19-13-9-12-5-4-6-14-16(12)15(10-13)18(24)21(17(14)23)8-7-20(2)3/h4-6,9-10H,7-8H2,1-3H3,(H,19,22)/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQQUFGOEIGXAOM-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Acetyl Amonafide-d6 can be synthesized through a chemical reaction involving Amonafide, acetic anhydride, and sodium deuteride (NaOD). The process typically involves the following steps:

Reaction: Amonafide is reacted with acetic anhydride and sodium deuteride.

Purification: The resulting product is purified through crystallization and other purification techniques to obtain the target compound.

Industrial production methods may involve scaling up this synthetic route while ensuring the purity and stability of the compound through rigorous quality control measures.

Chemical Reactions Analysis

N-Acetyl Amonafide-d6 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-Acetyl Amonafide-d6 has several scientific research applications, including:

Proteomics Research: Used as an internal standard in mass spectrometry and liquid chromatography to improve the accuracy of quantification.

Pharmacokinetics and Metabolism Studies: Helps in understanding the metabolic pathways of Amonafide and its derivatives in biological systems.

Pharmacodynamics and Dose Optimization: Used in studies to define optimal dosing for different phenotypes, particularly in cancer chemotherapy.

Development of Derivatives: Aids in the development of derivatives with reduced toxicity while retaining anticancer properties.

Mechanism of Action

N-Acetyl Amonafide-d6 primarily targets topoisomerase II (Top2), an enzyme crucial for DNA replication and transcription. It acts as a Top2 poison by stabilizing the Top2-DNA covalent complexes, leading to DNA damage and cell death. Unlike most Top2 poisons, the action of its parent compound, Amonafide, against Top2 is largely ATP-independent. This unique property suggests that Amonafide may target Top2 in an unconventional way .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

N-Acetyl Amonafide-d6 is structurally distinguished from related deuterated analogs by its acetylated amine group and six deuterium atoms.

Key Differences and Research Implications

- Deuterium Count : The D6 label in this compound provides a larger mass shift (6 Da) compared to the D5 analog, improving chromatographic resolution and reducing signal overlap in MS detection .

- Metabolite Specificity : The acetylated form targets acetylated metabolic pathways, while the desmethyl variant is tailored for studying demethylation processes, reflecting divergent metabolic fates of Amonafide .

- Sensitivity : Both compounds enhance assay sensitivity, but their utility depends on the metabolic variant being analyzed. For instance, this compound is optimal for acetyl-transferase-mediated metabolites, whereas N’-Desmethyl Amonafide-D5 suits cytochrome P450-driven demethylation studies .

Broader Context of Deuterated Standards

Deuterated internal standards like this compound are indispensable in modern pharmacokinetics due to their near-identical chemical properties to non-deuterated analytes, ensuring minimal variability in extraction efficiency and ionization . However, their selection must align with the target analyte’s metabolic pathway to avoid cross-interference.

Biological Activity

N-Acetyl Amonafide-d6 is a deuterated derivative of Amonafide, a compound known for its significant biological activity as a topoisomerase II inhibitor and DNA intercalator. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in cancer treatment, and relevant case studies.

This compound functions primarily through the following mechanisms:

- Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is crucial for DNA replication and transcription. By blocking this enzyme, this compound induces DNA damage, leading to apoptosis in cancer cells .

- DNA Intercalation : The compound intercalates into DNA strands, causing structural distortions that disrupt normal cellular processes. This action contributes to its cytotoxic effects against various cancer cell lines .

Efficacy in Cancer Treatment

This compound has shown promising results in various preclinical studies:

- In Vitro Studies : Research indicates that this compound exhibits potent cytotoxicity against several cancer cell lines. For instance, it has been reported to reduce the colony-forming ability of leukemic cell lines in a dose-dependent manner, with an IC50 ranging from 2.73 to 6.38 μM for different cell lines such as HeLa and PC-3 .

- Comparative Efficacy : In studies comparing this compound with standard chemotherapeutic agents like cisplatin and etoposide, it was found that while it is less effective than these agents overall (active against only 12% of tumors), it still holds potential for specific tumor types .

Case Studies and Clinical Trials

Several clinical studies have investigated the pharmacokinetics and pharmacodynamics of Amonafide and its derivatives, providing insights into the activity of this compound:

- Phase I Trials : A study focused on dosing based on acetylator phenotype revealed that fast acetylators experienced increased toxicity at standard doses. This finding emphasizes the importance of metabolic profiling in optimizing dosages for patients receiving this compound .

- Toxicity Assessment : The formation of toxic metabolites during the metabolism of Amonafide has been a concern. This compound aims to mitigate this issue by providing a more stable profile with potentially reduced side effects compared to its parent compound .

Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

How can researchers validate the purity and stability of N-Acetyl Amonafide-d6 under experimental conditions?

- Basic Research Focus : Use analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to quantify deuterium incorporation and detect isotopic impurities. Stability studies should assess degradation under varying pH, temperature, and light exposure using accelerated stability protocols .

- Advanced Methodological Consideration : Employ response surface optimization (e.g., full factorial design) to model degradation kinetics and identify critical factors affecting stability. For example, replicate experiments with independent variables like buffer composition and temperature can predict shelf-life under storage conditions .

What experimental design strategies minimize isotopic interference when studying this compound in biological matrices?

- Basic Research Focus : Use deuterated internal standards (e.g., this compound) in calibration curves to correct for matrix effects in LC-MS/MS workflows. Validate recovery rates using spiked biological samples (e.g., human serum) .

- Advanced Methodological Consideration : Implement a crossover experimental design to isolate isotopic effects. For instance, compare pharmacokinetic profiles of deuterated and non-deuterated analogs in parallel cohorts to quantify metabolic differences attributable to deuterium substitution .

How should researchers address contradictions in reported pharmacokinetic data for this compound?

- Basic Research Focus : Replicate prior studies using standardized protocols (e.g., consistent dosing intervals, sample collection times) and validate assay sensitivity via limit-of-detection (LOD) and limit-of-quantification (LOQ) measurements .

- Advanced Methodological Consideration : Conduct meta-analyses to identify confounding variables (e.g., interspecies differences, enzyme polymorphism). Use tools like Minitab for factorial analysis to determine if discrepancies arise from methodological variability (e.g., extraction efficiency, ionization suppression in MS) .

What are the best practices for synthesizing and characterizing this compound in-house?

- Basic Research Focus : Follow deuterium exchange protocols using catalysts like platinum oxide in deuterated solvents (e.g., D₂O). Confirm deuteration efficiency via nuclear magnetic resonance (NMR) or Fourier-transform infrared spectroscopy (FTIR) .

- Advanced Methodological Consideration : Optimize reaction conditions (e.g., temperature, pressure) using a central composite design (CCD) to maximize yield while minimizing side reactions. Validate synthetic pathways with isotopic tracing to ensure no loss of deuterium during acetylation steps .

How can researchers ensure reproducibility in studies involving this compound?

- Basic Research Focus : Document batch-specific deuterium enrichment levels and storage conditions (e.g., −80°C under argon). Share raw data (e.g., chromatograms, spectral scans) in supplementary materials .

- Advanced Methodological Consideration : Adopt open-science practices, such as pre-registering experimental protocols and using electronic lab notebooks (ELNs) with version control. Cross-validate findings with independent labs using blinded sample analysis .

What statistical approaches are suitable for analyzing dose-response relationships involving this compound?

- Basic Research Focus : Use non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Include error bars representing standard deviation from triplicate experiments .

- Advanced Methodological Consideration : Apply Bayesian hierarchical modeling to account for inter-experimental variability. For example, integrate prior data on deuterated analogs to refine posterior probability distributions for toxicity thresholds .

How can cross-disciplinary approaches enhance mechanistic studies of this compound?

- Basic Research Focus : Combine in vitro assays (e.g., cytochrome P450 inhibition) with computational docking simulations to predict metabolic pathways .

- Advanced Methodological Consideration : Use multi-omics integration (e.g., metabolomics and proteomics) to map deuterium’s impact on drug-protein interactions. Validate hypotheses with CRISPR-edited cell lines lacking specific metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.